molecular formula C17H14O2 B14319318 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde CAS No. 108604-47-3

5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde

Cat. No.: B14319318
CAS No.: 108604-47-3
M. Wt: 250.29 g/mol
InChI Key: JDKPRYZEKIDQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a naphthyl group and an aldehyde functional group. The presence of both aromatic and heterocyclic structures in its molecular framework makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 1-ethoxynaphthalene is reacted with 2-furoyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the aldehyde group on the furan ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve substitution on the furan ring.

Major Products

    Oxidation: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carboxylic acid.

    Reduction: 5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Mechanism of Action

The mechanism of action of 5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarbaldehyde: A simpler furan derivative with an aldehyde group.

    5-(Naphthalen-1-yl)furan-2-carboxylic acid: An oxidized form of the target compound.

    5-[2-(Naphthalen-1-yl)ethyl]furan-2-methanol: A reduced form of the target compound.

Uniqueness

5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde is unique due to the combination of its naphthyl and furan moieties, which impart distinct chemical and biological properties.

Properties

CAS No.

108604-47-3

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

5-(2-naphthalen-1-ylethyl)furan-2-carbaldehyde

InChI

InChI=1S/C17H14O2/c18-12-16-11-10-15(19-16)9-8-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,10-12H,8-9H2

InChI Key

JDKPRYZEKIDQHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.